[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate involves the conjugation of E3040 with sulfate. E3040 itself is synthesized through a series of chemical reactions starting from benzothiazole derivatives . The key steps include:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of functional groups: Methylation and hydroxylation reactions are carried out to introduce the necessary functional groups at specific positions on the benzothiazole ring.
Sulfation: The final step involves the sulfation of the hydroxyl group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, E3040.
Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate has a wide range of scientific research applications:
Mechanism of Action
[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate exerts its effects by inhibiting the activities of 5-lipoxygenase and thromboxane synthase . This inhibition reduces the production of leukotrienes and thromboxane A2, which are mediators of inflammation and platelet aggregation, respectively . The compound is taken up into cells via organic anion transporters and blocks the release of TxA2, thereby reducing inflammation and related symptoms .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
157192-07-9 |
---|---|
Molecular Formula |
C16H17N3O4S2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
[5,7-dimethyl-2-(methylamino)-4-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C16H17N3O4S2/c1-9-12(7-11-5-4-6-18-8-11)13-15(24-16(17-3)19-13)10(2)14(9)23-25(20,21)22/h4-6,8H,7H2,1-3H3,(H,17,19)(H,20,21,22) |
InChI Key |
LPZDTQCWCMPFND-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(=C1OS(=O)(=O)O)C)SC(=N2)NC)CC3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C2=C(C(=C1OS(=O)(=O)O)C)SC(=N2)NC)CC3=CN=CC=C3 |
Synonyms |
6-hydroxy-5,7-dimethyl-2-methylamino-4-(3-pyridylmethyl)benzothiazole E 3040 E-3040 E3040 E3040 sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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